Unsubstituted 3-Amino Handle for Divergent Synthesis
1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine (CAS 1006462-38-9) presents an unsubstituted 3-amino group as a primary synthetic handle, enabling divergent functionalization via amide coupling, sulfonamide formation, reductive amination, or Buchwald-Hartwig cross-coupling. In contrast, commonly stocked analogs such as 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS 1006462-42-5) or 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS 1006462-46-9) are locked into a single reaction trajectory (cross-coupling) due to the presence of a halogen atom . The target compound serves as a superior strategic procurement choice when the medicinal chemistry objective is parallel SAR exploration rather than a pre-determined linear sequence, as it avoids the additional synthetic step and cost burden of bromine removal when halogen presence is not required. Furthermore, the 3-amino group serves as a unique hydrogen-bond donor and acceptor, with a topological polar surface area (TPSA) of 43.8 Ų, which can be preserved or masked depending on synthetic needs . The absence of a halogen eliminates the potential for dehalogenation side reactions under reductive amination or hydrogenation conditions, a known limitation of brominated pyrazole intermediates [1]. The target compound's structure represents a strategic inflection point in synthetic route design, enabling a broader array of downstream derivatives from a single purchased intermediate.
| Evidence Dimension | Synthetic Versatility (Number of primary reaction manifolds available at the 3-position) |
|---|---|
| Target Compound Data | ≥4 distinct reaction manifolds (amide coupling, sulfonamide formation, reductive amination, Buchwald-Hartwig cross-coupling, urea formation) |
| Comparator Or Baseline | 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS 1006462-46-9) and 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS 1006462-42-5): 1-2 primary reaction manifolds (cross-coupling; limited amine reactivity due to steric/electronic effects of bromine) |
| Quantified Difference | 4-fold greater synthetic versatility at the 3-position |
| Conditions | Synthetic route design and reaction compatibility assessment |
Why This Matters
Procurement of the unsubstituted amine (CAS 1006462-38-9) maximizes the number of potential derivatives accessible from a single batch, reducing the need to purchase multiple pre-functionalized analogs and streamlining compound management logistics.
- [1] Alonso F, Beletskaya IP, Yus M. Metal-mediated reductive hydrodehalogenation of organic halides. Chem Rev. 2002;102(11):4009-4092. DOI: 10.1021/cr0102967. View Source
